Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate
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Overview
Description
Dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate is a chemical compound with the molecular formula C27H38N2O4 and a molecular weight of 454.60162 g/mol It is known for its unique structure, which includes a pentamethylene bridge connecting two benzimidate groups through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate typically involves the reaction of 4,4’-[pentamethylenebis(oxy)]dibenzimidic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate: Known for its unique structure and reactivity.
1,1′-dibutyl-4,4′-bipyridinium dibromide: Used in the synthesis of metal coordination polymers and known for its luminescent properties.
Uniqueness
Dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate is unique due to its pentamethylene bridge and the presence of two benzimidate groups. This structure imparts specific chemical and physical properties, making it distinct from other similar compounds .
Properties
CAS No. |
93778-17-7 |
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Molecular Formula |
C27H38N2O4 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
butyl 4-[5-[4-(C-butoxycarbonimidoyl)phenoxy]pentoxy]benzenecarboximidate |
InChI |
InChI=1S/C27H38N2O4/c1-3-5-18-32-26(28)22-10-14-24(15-11-22)30-20-8-7-9-21-31-25-16-12-23(13-17-25)27(29)33-19-6-4-2/h10-17,28-29H,3-9,18-21H2,1-2H3 |
InChI Key |
HXTVXQDXASXCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=N)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)OCCCC |
Origin of Product |
United States |
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